![molecular formula C30H30F4N4O4 B2892136 4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester CAS No. 791117-40-3](/img/structure/B2892136.png)

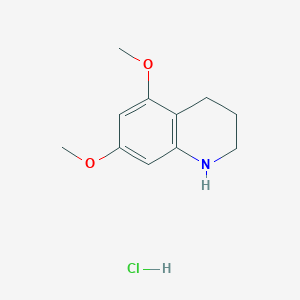

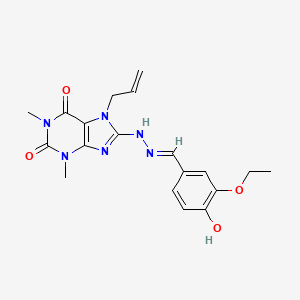

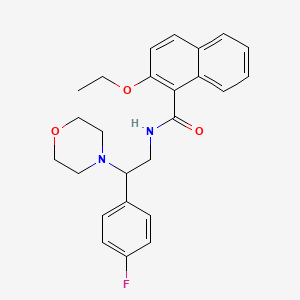

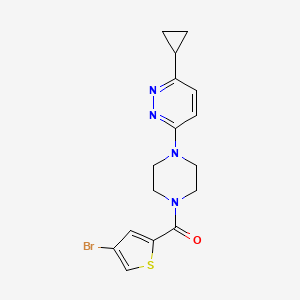

4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester

Descripción general

Descripción

The compound “4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester” is a derivative of quinazoline . Quinazoline is a nitrogen heterocycle that is found in several FDA-approved pharmaceuticals and has been reported to possess diverse pharmacological activities such as antimicrobial, antimalarial, anticonvulsant, anti-inflammatory, antihypertensive, cholinesterase inhibitory, anti-diabetic, and anticancer activities .

Synthesis Analysis

The synthesis of quinazoline derivatives involves the use of different carbonyl compounds to afford hydrazone derivatives . In addition, the hydrazone derivatives are treated with a DMF/POCl3 mixture to give formyl-pyrazole derivatives . The structures of these compounds are confirmed using spectroscopic analyses (IR, NMR, and EI-MS) .Molecular Structure Analysis

The molecular structure of quinazoline derivatives is confirmed using spectroscopic analyses such as IR, NMR, and EI-MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline derivatives include the treatment of the starting compound with different carbonyl compounds to afford the hydrazone derivatives . Additionally, the hydrazone derivatives are treated with a DMF/POCl3 mixture to give the formyl-pyrazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be determined using various spectroscopic analyses, including IR, NMR, and EI-MS .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

Quinazoline derivatives are a focus of synthetic and medicinal chemistry due to their potential pharmacological properties. A study by Bänziger et al. (2000) illustrates a practical and large-scale synthesis approach for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an important intermediate for pharmaceutically active compounds. This research highlights the importance of quinazoline derivatives in the pharmaceutical industry, providing a blueprint for efficient large-scale manufacturing of complex molecules (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Targeted Therapy Development

Quinazoline derivatives have been explored for their role in targeted therapy, particularly in cancer treatment. Garcia et al. (2009) synthesized a DOTA-type gallium(III) complex with a quinazoline derivative for targeting epidermal growth factor receptors, showcasing the compound's potential in biological studies and medical applications. This work demonstrates the versatility of quinazoline derivatives in developing targeted radiopharmaceuticals for cancer imaging and therapy (Garcia et al., 2009).

Antibacterial Agents

The quest for new antibacterial agents has led to the exploration of quinazoline derivatives as potential solutions. Research by Li et al. (2004) on novel fluoroquinolone compounds reveals the synthesis and evaluation of 1-substituted-6-fluoro-7-(1-(4-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl)piperazinyl))-1,4-dihydro-4-oxo-3-quinoline carboxylic acid for its antibacterial activity. Such studies underscore the potential of quinazoline derivatives in combating bacterial infections and contributing to the development of new antibiotics (Li, Lu, Yang, & Zhang, 2004).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on quinazoline derivatives could involve further exploration of their antimicrobial activities and the development of more effective antimicrobial agents to prevent bacterial resistance problems . Additionally, further studies could be conducted to explore the diverse pharmacological activities of quinazoline derivatives .

Propiedades

IUPAC Name |

methyl 2-[8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30F4N4O4/c1-40-21-7-4-6-20(17-21)36-12-14-37(15-13-36)29-35-28-22(8-5-9-23(28)31)24(18-27(39)42-3)38(29)25-16-19(30(32,33)34)10-11-26(25)41-2/h4-11,16-17,24H,12-15,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWYVVLPVLTZIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30F4N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride](/img/structure/B2892054.png)

![(2-((difluoromethyl)thio)phenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2892057.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2892058.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2892059.png)

![N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2892063.png)

![4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892068.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2892072.png)

![5-bromo-2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2892073.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B2892076.png)